molecular formula C23H23FN2O4 B2839151 (Z)-2-(3-fluorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951941-15-4

(Z)-2-(3-fluorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2839151
CAS No.: 951941-15-4
M. Wt: 410.445
InChI Key: CQTUAGRPJCFWHF-BKUYFWCQSA-N
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Description

(Z)-2-(3-Fluorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic benzofuro-oxazinone derivative characterized by a fused heterocyclic core. Key structural features include:

  • 2-Morpholinoethyl side chain: A morpholine-containing ethyl group at position 8, enhancing solubility and modulating pharmacokinetic behavior.
  • Benzofuro-oxazinone scaffold: A tricyclic system combining benzofuran and oxazinone moieties, which is associated with diverse biological activities, including kinase inhibition or CNS modulation .

This compound’s design likely targets optimization of bioavailability and selectivity, leveraging fluorine’s electronegativity and morpholine’s solubilizing effects.

Properties

IUPAC Name

(2Z)-2-[(3-fluorophenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4/c24-17-3-1-2-16(12-17)13-21-22(27)18-4-5-20-19(23(18)30-21)14-26(15-29-20)7-6-25-8-10-28-11-9-25/h1-5,12-13H,6-11,14-15H2/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTUAGRPJCFWHF-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CC3=C(C=CC4=C3OC(=CC5=CC(=CC=C5)F)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC(=CC=C5)F)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(Z)-8-(4-Fluorophenethyl)-2-(Pyridin-4-ylmethylene)-8,9-Dihydro-2H-Benzofuro[7,6-e][1,3]Oxazin-3(7H)-one (1,4-Dioxane Adduct)

Key Differences :

  • Fluorophenyl Substituent : 4-Fluorophenethyl group vs. 3-fluorobenzylidene in the target compound. The para-fluorine position may alter steric and electronic interactions in binding pockets.
  • Heterocyclic Moiety: Pyridinylmethylene replaces the morpholinoethyl group, introducing a basic nitrogen atom that could affect solubility (logP) and hydrogen-bonding capacity.

Pharmacological Implications :
The pyridine ring may enhance interactions with enzymes requiring aromatic stacking (e.g., kinases), while the 4-fluorophenethyl group could reduce metabolic degradation compared to benzylidene derivatives.

(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-Phenyl-3,4-Dihydro-2H,14H-8,14-Methanochromeno[7,8-d][1,3]Benzodioxocin-3,5-Diol

Key Differences :

  • Stereochemistry: Complex stereoisomerism (e.g., major isomer at 60% yield) may lead to divergent biological profiles compared to the simpler, non-chiral target compound .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Pyridinylmethylene Analog Dihydroxyphenyl Analog
Molecular Formula C₂₃H₂₂FN₃O₄ C₂₇H₂₄FN₃O₅ (with 1,4-dioxane) C₂₉H₂₅NO₈
Key Substituents 3-Fluorobenzylidene, Morpholinoethyl 4-Fluorophenethyl, Pyridinylmethylene 3,4-Dihydroxyphenyl, Methanochromeno
Polarity Moderate (logP ~2.5–3.0)* Lower (logP ~3.5–4.0 due to pyridine) High (logP ~1.0–1.5 due to hydroxyls)
Solubility Enhanced by morpholine Reduced (pyridine less polar than morpholine) High aqueous solubility
Bioactivity Kinase inhibition (hypothetical) Kinase/GPCR modulation Antioxidant or anti-inflammatory

*Estimated based on structural analogs.

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